Methyl 2-(chloromethyl)-3-furoate
Overview
Description
Methyl 2-(chloromethyl)-3-furoate is an organic compound belonging to the furan family It is characterized by a furan ring substituted with a chloromethyl group at the second position and a methoxycarbonyl group at the third position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(chloromethyl)-3-furoate typically involves the chloromethylation of methyl 3-furoate. One common method is the reaction of methyl 3-furoate with formaldehyde and hydrochloric acid under acidic conditions. The reaction proceeds via the formation of a chloromethyl carbocation intermediate, which then reacts with the furan ring to yield the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, concentration of reagents, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the process.
Chemical Reactions Analysis
Types of Reactions: Methyl 2-(chloromethyl)-3-furoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, and alcohols.
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.
Major Products:
Nucleophilic Substitution: Substituted furans with various functional groups.
Oxidation: Furan-2,3-dione derivatives.
Reduction: Methyl 2-(hydroxymethyl)-3-furoate.
Scientific Research Applications
Methyl 2-(chloromethyl)-3-furoate has several applications in scientific research:
Chemistry: It serves as a building block in the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme-catalyzed reactions involving furan derivatives.
Medicine: It acts as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: It is utilized in the production of agrochemicals and other fine chemicals.
Mechanism of Action
The mechanism of action of Methyl 2-(chloromethyl)-3-furoate involves its reactivity towards nucleophiles due to the presence of the electrophilic chloromethyl group. This reactivity allows it to participate in various substitution reactions, forming new carbon-nucleophile bonds. The furan ring’s electron-rich nature also makes it susceptible to electrophilic aromatic substitution reactions.
Comparison with Similar Compounds
Methyl 3-(chloromethyl)-2-furoate: Similar structure but with different substitution pattern.
Methyl 2-(bromomethyl)-3-furoate: Bromine instead of chlorine as the halogen.
Methyl 2-(hydroxymethyl)-3-furoate: Hydroxyl group instead of chloromethyl group.
Uniqueness: Methyl 2-(chloromethyl)-3-furoate is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to its analogs. The presence of the chloromethyl group at the second position of the furan ring makes it a versatile intermediate for further chemical transformations.
Properties
IUPAC Name |
methyl 2-(chloromethyl)furan-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClO3/c1-10-7(9)5-2-3-11-6(5)4-8/h2-3H,4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GAZIBZAQRRDIMQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(OC=C1)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90365933 | |
Record name | methyl 2-(chloromethyl)-3-furoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90365933 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53020-07-8 | |
Record name | methyl 2-(chloromethyl)-3-furoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90365933 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of Methyl 2-(chloromethyl)-3-furoate in the synthesis of benzofuro[3,2-b]furo[2,3-d]pyridin-4(5H)-ones?
A1: this compound serves as a crucial starting material in the synthesis of benzofuro[3,2-b]furo[2,3-d]pyridin-4(5H)-ones. [] The compound reacts with salicylonitriles, replacing the chlorine atom with a cyanophenoxymethyl group. This reaction forms Methyl 2-[(cyanophenoxy)methyl]-3-furoates, which are then subjected to a tandem cyclization reaction using t-BuOK in DMF. This cyclization ultimately leads to the formation of the desired benzofuro[3,2-b]furo[2,3-d]pyridin-4(5H)-ones. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.